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molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No. B146656
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
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Patent
US05677455

Procedure details

Imidazole and tert-butylchlorodimethylsilane are added to a solution of diethyl 3-hydroxyglutarate in methylene chloride, and the reaction is performed to give diethyl 3-[(tert-butydimethylsilyl)oxy]pentanedioate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[C:6]([Si:10](Cl)([CH3:12])[CH3:11])([CH3:9])([CH3:8])[CH3:7].[OH:14][CH:15]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(Cl)Cl>[Si:10]([O:14][CH:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(CC(=O)OCC)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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